Menaquinone-7 can be found in fermented foods, particularly natto, a Japanese dish made from fermented soybeans. It can also be synthesized through bacterial fermentation or produced synthetically for use in dietary supplements. The availability of menaquinone-7 in the diet is often limited, leading to the development of supplements to meet daily intake requirements .
Menaquinone-7 belongs to the class of compounds known as naphthoquinones, specifically categorized under the vitamin K family. It is classified as a fat-soluble vitamin, which means it requires dietary fats for optimal absorption in the body.
The synthesis of menaquinone-7 can be achieved through both chemical and biological methods. The traditional method involves bacterial fermentation using specific strains capable of producing menaquinones. Chemical synthesis typically involves the elongation of a short-chain naphthoquinone precursor through prenylation reactions.
Menaquinone-7 has a complex molecular structure characterized by a naphthoquinone core with a side chain containing seven isoprenoid units. The chemical formula for menaquinone-7 is .
Menaquinone-7 participates in various biochemical reactions, primarily involving electron transfer processes within the body.
The mechanism of action of menaquinone-7 primarily revolves around its role as a cofactor for enzymes involved in post-translational modifications of proteins.
Menaquinone-7 has garnered attention for its potential health benefits:
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